7-Methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid
Overview
Description
7-Methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid is a chemical compound with the molecular formula C9H7NO7 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy group attached to a benzene ring
Preparation Methods
The synthesis of 7-Methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with a benzodioxole derivative.
Methoxylation: The methoxy group (-OCH3) is introduced via methylation reactions, often using reagents like dimethyl sulfate (DMS) or methyl iodide (CH3I).
Carboxylation: The carboxylic acid group (-COOH) is introduced through carboxylation reactions, which may involve the use of carbon dioxide (CO2) under specific conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
7-Methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitro group to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or nitro group can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carboxylic acid groups also contribute to the compound’s overall reactivity and interactions with biological molecules.
Comparison with Similar Compounds
7-Methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid can be compared with other similar compounds, such as:
7-Methoxy-1,3-benzodioxole-5-carboxylic acid: Lacks the nitro group, resulting in different chemical and biological properties.
Piperonylic acid: Contains a methylenedioxy group but differs in the position and type of substituents.
Aristolochic acid: Contains a similar benzodioxole structure but has additional functional groups that confer different biological activities.
Properties
IUPAC Name |
7-methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO7/c1-15-8-6(10(13)14)4(9(11)12)2-5-7(8)17-3-16-5/h2H,3H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBIPDJLOKCSMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC2=C1OCO2)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208464 | |
Record name | 1,3-Benzodioxole-5-carboxylic acid, 7-methoxy-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291486-06-0 | |
Record name | 1,3-Benzodioxole-5-carboxylic acid, 7-methoxy-6-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzodioxole-5-carboxylic acid, 7-methoxy-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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